Silibinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Silybin, a major component of silymarin extracted from milk thistle (Silybum marianum) fruits, has been used in various medicinal applications since ancient times . One of the primary applications is hepatoprotection, or protection of the liver .

- Silybin is known to have hepatoprotective properties, which means it can protect the liver from damage. This is particularly useful in the treatment of liver disorders .

- The application involves oral or intravenous administration of silybin or silymarin. The dosage and duration of treatment depend on the specific liver condition being treated .

- Numerous studies have shown that silybin can help improve liver function in patients with liver diseases .

- Silybin also exhibits antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- The application involves the consumption of silybin or silymarin as a dietary supplement .

- The antioxidant activity of silybin can help protect the body’s cells from damage by free radicals .

- Silybin is used in the treatment of Amanita mushroom poisoning . The water-soluble silibinin-C-2’,3- dihydrogen succinate disodium salt is used for this purpose .

- The treatment involves the administration of the water-soluble form of silybin, usually through intravenous injection .

- The use of silybin in the treatment of Amanita mushroom poisoning has been shown to be effective in numerous cases .

Hepatoprotection

Antioxidant Activity

Treatment of Amanita Mushroom Poisoning

- Silybin has been found to have antiviral properties . This means it can inhibit the growth or multiplication of viruses .

- The application involves the consumption of silybin or silymarin as a dietary supplement .

- The antiviral activity of silybin can help protect the body’s cells from damage by viruses .

- Silybin also exhibits neuroprotective activity . This means it can protect nerve cells from damage or degeneration .

- The application involves the consumption of silybin or silymarin as a dietary supplement .

- The neuroprotective activity of silybin can help protect the brain and nervous system from damage .

- Silybin has been found to have cardioprotective properties . This means it can protect the heart and cardiovascular system from damage .

- The application involves the consumption of silybin or silymarin as a dietary supplement .

- The cardioprotective activity of silybin can help protect the heart and cardiovascular system from damage .

Antiviral Activity

Neuroprotective Activity

Cardioprotective Activity

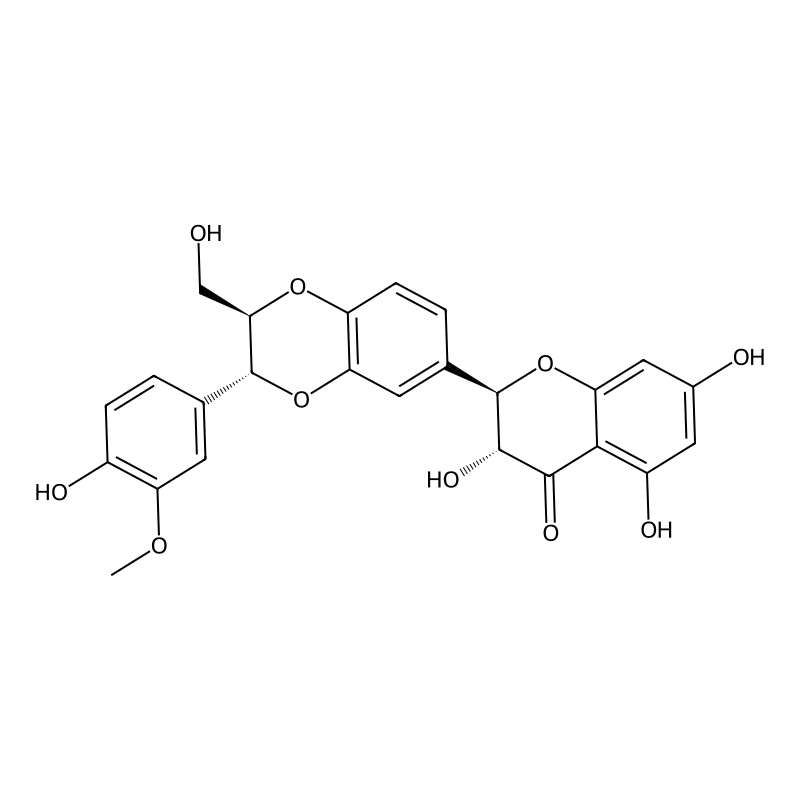

Silibinin, also known as silybin, is a flavonolignan extracted from the seeds of the milk thistle plant (Silybum marianum). It is the principal active component of silymarin, a standardized extract that contains a mixture of flavonolignans, including silibinin A and silibinin B. These compounds are present in approximately equal proportions and are recognized for their various pharmacological properties, particularly hepatoprotective effects. Silibinin exhibits a complex structure characterized by multiple hydroxyl groups, which contribute to its biological activity and stability under various conditions .

The exact mechanism of action of silybin within the body is still being elucidated. Scientific research suggests that its antioxidant properties may play a role in various biological processes [, ]. Silybin may also interact with cell membrane structures and influence protein synthesis pathways, but further research is needed to fully understand these mechanisms [, ].

Silibinin is relatively stable under acidic conditions but can be oxidized to form 2,3-dehydrosilybin when exposed to oxygen. The compound's structure includes five hydroxyl groups, which are susceptible to various chemical modifications such as glucuronidation and sulfation during its metabolic processing. The pKa values of these hydroxyl groups indicate weak acidic properties, with specific values being 6.63 for the 5-OH group and 7.7–7.95 for the 7-OH group . Silibinin can also undergo Schiff base reactions to form derivatives that enhance its solubility and bioactivity .

Silibinin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. It has been shown to inhibit serine proteases involved in blood coagulation and modulate various signaling pathways related to liver health. The compound binds effectively to human serum albumin, suggesting significant interactions with plasma proteins that may influence its pharmacokinetics and therapeutic effects . Additionally, silibinin's ability to inhibit cytochrome P450 enzymes indicates potential interactions with other drugs metabolized by these pathways .

Silibinin can be synthesized through several methods:

- Biosynthesis: The natural biosynthesis involves the oxidative coupling of taxifolin and coniferyl alcohol catalyzed by peroxidase enzymes. This process leads to the formation of silibinin diastereomers through radical coupling reactions .

- Total Synthesis: Various synthetic routes have been developed, including biomimetic approaches that utilize specific reaction conditions such as silver oxide in organic solvents . These methods aim to replicate the natural synthesis while allowing for modifications that enhance solubility or bioactivity.

- Derivatization: Chemical modifications such as glycosylation or esterification of hydroxyl groups can produce derivatives with improved solubility and biological activity .

Silibinin is primarily used in herbal medicine for its hepatoprotective properties. It is commonly included in dietary supplements aimed at supporting liver health and detoxification processes. Clinical studies have explored its potential in treating liver diseases such as hepatitis and cirrhosis, as well as its role in managing conditions related to oxidative stress . Furthermore, silibinin has shown promise in enhancing the bioavailability of other therapeutic agents when used in combination therapies.

Silibinin interacts significantly with various proteins, particularly human serum albumin, where it forms stable complexes that influence its distribution in the body. Studies indicate that hydrogen bonding and van der Waals interactions are crucial for binding affinity. The presence of ionic strength and detergent concentration can affect these interactions, highlighting the complexity of silibinin's pharmacodynamics . Additionally, silibinin's modulation of drug transport mechanisms like P-glycoprotein may alter the absorption profiles of concurrent medications .

Silibinin shares structural similarities with several other flavonolignans and flavonoids, particularly those derived from Silybum marianum. Notable compounds include:

- Isosilybin: A diastereomer of silibinin with similar biological activities but differing pharmacokinetic properties.

- Silychristin: Another flavonolignan from milk thistle known for its antioxidant properties.

- Silidianin: Exhibits similar hepatoprotective effects but differs in structural configuration.

Comparison TableCompound Structure Type Key Activities Unique Features Silibinin Flavonolignan Hepatoprotective, Antioxidant Mixture of two diastereomers Isosilybin Flavonolignan Hepatoprotective Structural variation from silibinin Silychristin Flavonolignan Antioxidant Different hydroxyl group positioning Silidianin Flavonolignan Hepatoprotective Unique structural configuration

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Silibinin | Flavonolignan | Hepatoprotective, Antioxidant | Mixture of two diastereomers |

| Isosilybin | Flavonolignan | Hepatoprotective | Structural variation from silibinin |

| Silychristin | Flavonolignan | Antioxidant | Different hydroxyl group positioning |

| Silidianin | Flavonolignan | Hepatoprotective | Unique structural configuration |

Silibinin's unique combination of structural features and biological activities sets it apart from these similar compounds, making it a focal point in research on liver health and therapeutic applications.

Free Radical Scavenging Capacity

Silibinin demonstrates exceptional free radical scavenging capabilities through multiple mechanisms, establishing its role as a potent antioxidant compound. The compound exhibits highly effective hydroxyl radical scavenging activity with a diffusion-controlled rate constant of 1.8 × 10¹⁰ M⁻¹s⁻¹, indicating rapid and efficient neutralization of these highly reactive species [1]. This remarkable scavenging capacity is attributed to silibinin's phenolic structure, which enables electron donation to stabilize free radicals and reactive oxygen species.

The compound shows selective efficacy against different types of reactive oxygen species. Silibinin demonstrates strong scavenging activity against hypochlorous acid with an inhibitory concentration 50 (IC₅₀) of 7 micromolar, while exhibiting moderate activity against hydrogen peroxide (IC₅₀ 38 micromolar) [2]. However, silibinin shows limited effectiveness against superoxide anion radicals, with IC₅₀ values exceeding 200 micromolar in isolated systems, though it effectively inhibits superoxide production in Kupffer cells at 80 micromolar concentrations [2].

Research demonstrates that silibinin significantly reduces hydrogen peroxide concentrations in stressed neurons, preventing oxidative-related cellular injuries at concentrations as low as 2.5 micromolar [2]. The compound's ability to inhibit lipid peroxidation reaches 82.7% effectiveness, comparable to established antioxidants such as butylated hydroxyanisole and alpha-tocopherol [2]. This comprehensive free radical scavenging profile positions silibinin as a multifaceted antioxidant capable of addressing various forms of oxidative stress.

Modulation of Cellular Redox Homeostasis

Silibinin plays a crucial role in maintaining cellular redox homeostasis through activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which serves as the master regulator of cellular antioxidant responses [2]. The compound activates this pathway at concentrations ranging from 25 to 100 micromolar, leading to upregulation of phase II detoxification enzymes and antioxidant proteins [2]. This activation results in enhanced expression of key antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase.

The modulation of cellular redox homeostasis by silibinin involves multiple interconnected mechanisms. The compound increases the activity of endogenous antioxidant enzymes while simultaneously restoring depleted antioxidant reserves in stressed tissues [2]. Specifically, silibinin treatment results in restoration of superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase, and glutathione transferase activities in liver and other tissues subjected to oxidative stress [2].

Silibinin's influence on redox homeostasis extends to the maintenance of optimal glutathione levels, a critical component of cellular antioxidant defense. The compound enhances glutathione synthesis by increasing cysteine availability and inducing cysteine synthesis pathways while inhibiting its catabolism [3]. This regulation of glutathione metabolism contributes significantly to the overall antioxidant defense capacity of cells, providing sustained protection against oxidative damage.

Hepatoprotective Effects

Inhibition of Lipid Peroxidation

Silibinin exerts profound hepatoprotective effects through its ability to inhibit lipid peroxidation in hepatocyte membranes, a key mechanism underlying liver damage in various pathological conditions. In experimental models of non-alcoholic steatohepatitis, silibinin treatment at 200 milligrams per kilogram demonstrates remarkable efficacy in reducing hepatic malondialdehyde levels by more than four-fold compared to untreated controls [4]. This dramatic reduction in lipid peroxidation products correlates directly with improved liver histology and reduced hepatic inflammation.

The mechanism of lipid peroxidation inhibition involves multiple pathways. Silibinin stabilizes hepatocyte membranes through direct interaction with membrane phospholipids, preventing the initiation of peroxidative chain reactions [5]. The compound also reduces the formation of reactive aldehydes and other lipid peroxidation products that can cause further cellular damage [4]. Additionally, silibinin inhibits the synthesis of prostaglandins associated with lipid peroxidation processes, providing an additional layer of membrane protection [5].

Experimental evidence demonstrates that silibinin effectively counteracts lipid peroxidation induced by various hepatotoxic agents. In models of carbon tetrachloride-induced liver injury, silibinin prevents the elevation of malondialdehyde levels and maintains membrane integrity [6]. The compound's ability to prevent lipid peroxidation extends beyond direct antioxidant effects, encompassing the modulation of enzymes involved in lipid metabolism and the maintenance of membrane fluidity critical for hepatocyte function.

Regulation of Hepatic Glutathione Metabolism

Silibinin demonstrates significant regulatory effects on hepatic glutathione metabolism, a critical component of liver detoxification and antioxidant defense systems. The compound enhances glutathione synthesis through multiple mechanisms, primarily by increasing cysteine availability and inducing enzymatic pathways responsible for glutathione production [3]. This enhancement is particularly evident in stressed liver conditions, where glutathione depletion commonly occurs.

Research reveals that silibinin treatment normalizes hepatic glutathione levels in experimental models of liver injury. In non-alcoholic steatohepatitis models, silibinin administration reduces elevated glutathione levels back to normal ranges, indicating restoration of proper redox balance [4]. The compound achieves this normalization by modulating both glutathione synthesis and utilization pathways, ensuring optimal availability of this crucial antioxidant molecule.

The regulation of glutathione metabolism by silibinin involves enhancement of key enzymatic activities. Silibinin increases the activity of glutathione peroxidase, glutathione reductase, and glutathione transferase, enzymes critical for glutathione recycling and utilization [2]. This comprehensive modulation ensures not only adequate glutathione synthesis but also efficient utilization and regeneration of oxidized glutathione, maintaining the cellular reducing environment essential for hepatocyte survival and function.

Anti-Inflammatory and Immunomodulatory Properties

Silibinin exhibits potent anti-inflammatory and immunomodulatory properties through multiple interconnected mechanisms that collectively reduce inflammatory responses and modulate immune cell function. The compound significantly suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-6, and interleukin-8, while simultaneously enhancing anti-inflammatory mediators such as interleukin-10 [7]. This dual modulation creates a favorable inflammatory profile that promotes tissue healing and reduces chronic inflammation.

The primary mechanism underlying silibinin's anti-inflammatory effects involves inhibition of the Nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression [7]. Silibinin suppresses NF-κB nuclear translocation by preventing the phosphorylation and degradation of inhibitory kappa B alpha, thereby blocking the activation of inflammatory gene transcription [8]. This inhibition occurs at concentrations ranging from 50 to 200 micromolar and results in decreased expression of inflammatory mediators, including inducible nitric oxide synthase and cyclooxygenase-2 [8].

Silibinin's immunomodulatory effects extend to various immune cell populations. In human mast cells, the compound reduces histamine release and suppresses the production of inflammatory cytokines through NF-κB pathway inhibition [7]. The compound also modulates macrophage polarization, promoting the M2 anti-inflammatory phenotype while reducing M1 pro-inflammatory activation [9]. In clinical studies of rheumatoid arthritis, silibinin treatment significantly reduces inflammatory markers including erythrocyte sedimentation rate, interleukin-8, interleukin-6, and tumor necrosis factor-alpha, while increasing anti-inflammatory interleukin-10 and interleukin-2 levels [10].

Neuroprotective Actions

Attenuation of Oxidative Stress in Neural Tissues

Silibinin demonstrates significant neuroprotective capabilities through its ability to attenuate oxidative stress in neural tissues, addressing a fundamental mechanism underlying neurodegeneration and cognitive dysfunction. The compound effectively reduces reactive oxygen species generation in neurons and glial cells at concentrations ranging from 12.5 to 50 micromolar [11]. This reduction in oxidative stress is accompanied by enhanced activity of endogenous antioxidant enzymes, including superoxide dismutase and catalase, which provide sustained neuroprotection [11].

In experimental models of cerebral ischemia, silibinin treatment significantly reduces brain tissue damage through multiple antioxidant mechanisms [12]. The compound inhibits the production of reactive oxygen species, inducible nitric oxide synthase, and myeloperoxidase while simultaneously increasing the levels of antioxidant enzymes [13]. This comprehensive antioxidant response results in reduced neuronal cell loss and improved functional outcomes following ischemic injury.

Silibinin's neuroprotective effects against oxidative stress extend to various neurodegenerative conditions. In models of Alzheimer disease, the compound prevents the accumulation of lipid peroxidation markers such as malondialdehyde and increases cellular glutathione levels in hippocampal tissues [11]. The compound also demonstrates efficacy in reducing oxidative damage associated with aging, diabetes-related neurodegeneration, and toxin-induced brain injury, highlighting its broad neuroprotective potential against oxidative stress-mediated neural damage.

Modulation of Neuroinflammatory Pathways

Silibinin exerts neuroprotective effects through comprehensive modulation of neuroinflammatory pathways, addressing the chronic inflammation that characterizes many neurodegenerative conditions. The compound effectively inhibits microglial activation, reducing the production of pro-inflammatory mediators that contribute to neuronal damage [11]. This inhibition occurs through suppression of the NF-κB signaling pathway in glial cells, resulting in decreased expression of inflammatory cytokines and reduced neuroinflammation [11].

Research demonstrates that silibinin treatment activates the reactive oxygen species-brain-derived neurotrophic factor-tropomyosin receptor kinase B pathway in the hippocampus, promoting neuronal survival and plasticity [11]. The compound reduces the production of interleukin-1 beta in hippocampal tissues while modulating systemic inflammatory responses [11]. This dual local and systemic anti-inflammatory action contributes to improved cognitive function and reduced neurodegeneration.

The modulation of neuroinflammatory pathways by silibinin involves multiple cellular targets. The compound reduces astrocyte activation and suppresses the expression of glial fibrillary acidic protein, a marker of reactive astrogliosis [14]. Silibinin also interferes with chemokine receptor signaling pathways, including CX3CR1 and P2X4 receptors, which are critical for microglial activation and neuroinflammation [14]. These comprehensive effects on neuroinflammatory pathways position silibinin as a promising therapeutic agent for neurodegenerative diseases characterized by chronic inflammation.

Anticancer Activity

Pro-Apoptotic Mechanisms

Silibinin demonstrates potent anticancer activity through the induction of apoptosis via both intrinsic and extrinsic pathways, making it effective against multiple cancer cell types. The compound activates key effector caspases, including caspase-3, caspase-8, and caspase-9, at concentrations ranging from 50 to 200 micromolar [15]. This caspase activation leads to systematic dismantling of cellular structures and controlled cell death in cancer cells while sparing normal cells.

The intrinsic apoptotic pathway activation by silibinin involves mitochondrial membrane permeabilization and cytochrome c release [16]. The compound alters the balance of pro-apoptotic and anti-apoptotic proteins, downregulating Bcl-2 expression while upregulating Bax levels [17]. This shift in the Bcl-2 family protein ratio facilitates mitochondrial outer membrane permeabilization, leading to the release of apoptogenic factors and subsequent caspase activation.

Silibinin also activates the extrinsic apoptotic pathway through death receptor signaling mechanisms [15]. The compound enhances the expression of death receptor ligands and their corresponding receptors, leading to formation of death-inducing signaling complexes. This dual activation of both intrinsic and extrinsic apoptotic pathways ensures efficient elimination of cancer cells and reduces the likelihood of resistance development. In pancreatic cancer cells, silibinin treatment results in time-dependent and dose-dependent increases in apoptotic cell populations, with AsPC-1 cells showing particularly high sensitivity to silibinin-induced apoptosis [15].

Inhibition of Metastatic Signaling Pathways

Silibinin exerts significant anti-metastatic effects through comprehensive inhibition of signaling pathways critical for cancer cell invasion, migration, and metastasis. The compound potently inhibits matrix metalloproteinase-2 and matrix metalloproteinase-9 expression and activity at concentrations ranging from 10 to 100 micromolar [18]. These enzymes are essential for extracellular matrix degradation and cancer cell invasion through tissue barriers, making their inhibition crucial for preventing metastatic spread.

The suppression of epithelial-mesenchymal transition represents a key mechanism by which silibinin prevents cancer metastasis [18]. The compound maintains epithelial characteristics in cancer cells by upregulating E-cadherin expression while simultaneously downregulating mesenchymal markers such as vimentin and fibronectin [18]. This preservation of epithelial phenotype prevents cancer cells from acquiring the motility and invasive capabilities necessary for metastatic dissemination.

Silibinin targets multiple signaling pathways involved in metastasis, including the mitogen-activated protein kinase and focal adhesion kinase pathways [18]. The compound inhibits extracellular signal-regulated kinase 1/2 activation, which is critical for cell migration and invasion signaling [18]. Additionally, silibinin suppresses the Wnt/beta-catenin signaling pathway, reducing ZEB1 gene transcription and preventing epithelial-mesenchymal transition [16]. These comprehensive effects on metastatic signaling pathways result in reduced cancer cell motility, decreased invasion capacity, and improved survival outcomes in experimental metastasis models.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 46 of 51 companies with hazard statement code(s):;

H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.

EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.

EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.

For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

A05 - Bile and liver therapy

A05B - Liver therapy, lipotropics

A05BA - Liver therapy

A05BA03 - Silymarin

Pictograms

Irritant

Other CAS

65666-07-1

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).

In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Methods of Manufacturing

Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Interactions

Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.

Antagonizes phentolamine and yohimbine.

Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.

For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

2: Duan W, Jin X, Li Q, Tashiro S, Onodera S, Ikejima T. Silibinin induced autophagic and apoptotic cell death in HT1080 cells through a reactive oxygen species pathway. J Pharmacol Sci. 2010;113(1):48-56. Epub 2010 Apr 22. PubMed PMID: 20431246.

3: Wu K, Zeng J, Li L, Fan J, Zhang D, Xue Y, Zhu G, Yang L, Wang X, He D. Silibinin reverses epithelial-to-mesenchymal transition in metastatic prostate cancer cells by targeting transcription factors. Oncol Rep. 2010 Jun;23(6):1545-52. PubMed PMID: 20428808.

4: Li L, Zeng J, Gao Y, He D. Targeting silibinin in the antiproliferative pathway. Expert Opin Investig Drugs. 2010 Feb;19(2):243-55. Review. PubMed PMID: 20047507.

5: Mateen S, Tyagi A, Agarwal C, Singh RP, Agarwal R. Silibinin inhibits human nonsmall cell lung cancer cell growth through cell-cycle arrest by modulating expression and function of key cell-cycle regulators. Mol Carcinog. 2010 Mar;49(3):247-58. PubMed PMID: 19908243.

6: Kidd PM. Bioavailability and activity of phytosome complexes from botanical polyphenols: the silymarin, curcumin, green tea, and grape seed extracts. Altern Med Rev. 2009 Sep;14(3):226-46. Review. PubMed PMID: 19803548.

7: Jung HJ, Park JW, Lee JS, Lee SR, Jang BC, Suh SI, Suh MH, Baek WK. Silibinin inhibits expression of HIF-1alpha through suppression of protein translation in prostate cancer cells. Biochem Biophys Res Commun. 2009 Dec 4;390(1):71-6. Epub 2009 Sep 22. PubMed PMID: 19778521.

8: Kaur M, Velmurugan B, Tyagi A, Deep G, Katiyar S, Agarwal C, Agarwal R. Silibinin suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft. Mol Cancer Ther. 2009 Aug;8(8):2366-74. Epub 2009 Jul 28. PubMed PMID: 19638451; PubMed Central PMCID: PMC2728169.

9: Lin CJ, Sukarieh R, Pelletier J. Silibinin inhibits translation initiation: implications for anticancer therapy. Mol Cancer Ther. 2009 Jun;8(6):1606-12. Epub 2009 Jun 9. PubMed PMID: 19509268.

10: Kim KW, Choi CH, Kim TH, Kwon CH, Woo JS, Kim YK. Silibinin inhibits glioma cell proliferation via Ca2+/ROS/MAPK-dependent mechanism in vitro and glioma tumor growth in vivo. Neurochem Res. 2009 Aug;34(8):1479-90. Epub 2009 Mar 5. PubMed PMID: 19263218.

11: Bhatt RS, Bubley GJ. The challenge of herbal therapies for prostate cancer. Clin Cancer Res. 2008 Dec 1;14(23):7581-2. Review. PubMed PMID: 19047081.

12: Thongphasuk P, Stremmel W, Chamulitrat W. 2,3-dehydrosilybin is a better DNA topoisomerase I inhibitor than its parental silybin. Chemotherapy. 2009;55(1):42-8. Epub 2008 Nov 21. PubMed PMID: 19023201.

13: GarcÃa-Maceira P, Mateo J. Silibinin inhibits hypoxia-inducible factor-1alpha and mTOR/p70S6K/4E-BP1 signalling pathway in human cervical and hepatoma cancer cells: implications for anticancer therapy. Oncogene. 2009 Jan 22;28(3):313-24. Epub 2008 Nov 3. PubMed PMID: 18978810.

14: Wang HJ, Tashiro S, Onodera S, Ikejima T. Inhibition of insulin-like growth factor 1 receptor signaling enhanced silibinin-induced activation of death receptor and mitochondrial apoptotic pathways in human breast cancer MCF-7 cells. J Pharmacol Sci. 2008 Jul;107(3):260-9. PubMed PMID: 18635919.

15: Zhou L, Liu P, Chen B, Wang Y, Wang X, Chiriva Internati M, Wachtel MS, Frezza EE. Silibinin restores paclitaxel sensitivity to paclitaxel-resistant human ovarian carcinoma cells. Anticancer Res. 2008 Mar-Apr;28(2A):1119-27. PubMed PMID: 18507063.

16: Deep G, Oberlies NH, Kroll DJ, Agarwal R. Identifying the differential effects of silymarin constituents on cell growth and cell cycle regulatory molecules in human prostate cancer cells. Int J Cancer. 2008 Jul 1;123(1):41-50. PubMed PMID: 18435416.

17: Huber A, Thongphasuk P, Erben G, Lehmann WD, Tuma S, Stremmel W, Chamulitrat W. Significantly greater antioxidant anticancer activities of 2,3-dehydrosilybin than silybin. Biochim Biophys Acta. 2008 May;1780(5):837-47. Epub 2008 Jan 3. PubMed PMID: 18222181.

18: Thongphasuk P, Stremmel W, Chamulitrat W. Potent direct or TNF-alpha-promoted anticancer effects of 2,3-dehydrosilybin: comparison study with silybin. Chemotherapy. 2008;54(1):23-30. Epub 2007 Dec 7. PubMed PMID: 18063863.

19: Raina K, Agarwal R. Combinatorial strategies for cancer eradication by silibinin and cytotoxic agents: efficacy and mechanisms. Acta Pharmacol Sin. 2007 Sep;28(9):1466-75. Review. PubMed PMID: 17723180.

20: Jancová P, Anzenbacherová E, Papousková B, Lemr K, Luzná P, Veinlichová A, Anzenbacher P, Simánek V. Silybin is metabolized by cytochrome P450 2C8 in vitro. Drug Metab Dispos. 2007 Nov;35(11):2035-9. Epub 2007 Aug 1. PubMed PMID: 17670841.